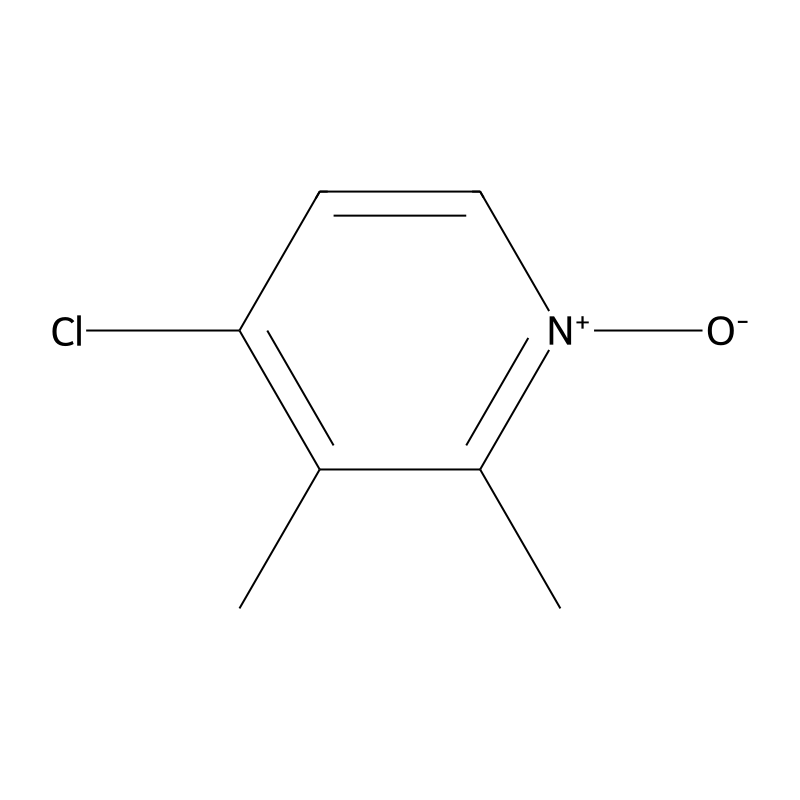

4-Chloro-2,3-dimethylpyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Synthesis of Rabeprazole

Specific Scientific Field: The specific scientific field for this application is Pharmaceutical Chemistry, particularly in the synthesis of drugs.

Comprehensive and Detailed Summary of the Application: 4-Chloro-2,3-dimethylpyridine 1-oxide is used as an intermediate in the synthesis of rabeprazole , a proton pump inhibitor used to treat certain conditions where there is too much acid in the stomach like ulcers and gastroesophageal reflux disease (GERD).

Detailed Description of the Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-nitro-2,3-dimethylpyridine N-oxide with NaCl in the presence of benzyltributylammonium chloride. The resulting suspension is boiled under reflux with stirring for 12 hours .

4-Chloro-2,3-dimethylpyridine 1-oxide is a chemical compound with the molecular formula C₇H₈ClNO and a CAS number of 59886-90-7. It is categorized as a pyridine derivative, characterized by a chlorine atom and two methyl groups attached to the pyridine ring. The compound appears as a solid at room temperature, with a melting point ranging from 103 to 105 °C and a boiling point of approximately 338.5 °C . Its density is reported to be around 1.2 g/cm³ .

This compound is known for its corrosive properties and can act as an irritant. It is slightly soluble in chloroform and methanol, indicating moderate polarity .

Some potential reactions include:

- Nucleophilic substitution: The chlorine can be replaced by nucleophiles, leading to various derivatives.

- Oxidation: The nitrogen atom can be oxidized further to yield N-oxides or other nitrogen-containing compounds.

These reactions highlight its utility in organic synthesis and medicinal chemistry.

Research indicates that 4-chloro-2,3-dimethylpyridine 1-oxide exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, particularly against certain bacterial strains. The presence of the chlorine substituent likely enhances its biological activity by influencing the compound's interaction with biological targets.

Additionally, some studies suggest that it may have implications in agrochemical applications, acting as an effective pesticide or herbicide due to its toxicological profile against pests while being less harmful to non-target organisms .

The synthesis of 4-chloro-2,3-dimethylpyridine 1-oxide can be achieved through several methods:

- Chlorination of 2,3-dimethylpyridine: This method involves treating 2,3-dimethylpyridine with chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine substituent at the 4-position.

- Oxidation of 4-chloro-2,3-dimethylpyridine: The compound can also be synthesized by oxidizing 4-chloro-2,3-dimethylpyridine using oxidizing agents such as hydrogen peroxide or peracids.

These methods provide efficient routes for producing this compound in laboratory settings.

4-Chloro-2,3-dimethylpyridine 1-oxide has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.

- Agriculture: The compound is explored for use as a pesticide or herbicide because of its effectiveness against certain pests while being less toxic to beneficial organisms.

- Chemical Research: It is utilized in organic synthesis as a building block for developing more complex chemical entities.

Interaction studies involving 4-chloro-2,3-dimethylpyridine 1-oxide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with microbial enzymes, inhibiting their function and thus exhibiting antimicrobial properties . Further research is needed to elucidate specific mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with 4-chloro-2,3-dimethylpyridine 1-oxide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3-methylpyridine | C₆H₆ClN | Contains only one methyl group; different reactivity |

| 4-Methylpyridine | C₆H₇N | Lacks chlorine; used in different chemical processes |

| 3-Chloro-2-methylpyridine | C₆H₆ClN | Chlorine at a different position affects properties |

| Pyridine N-Oxide | C₅H₅NO | Lacks additional methyl groups; simpler structure |

The uniqueness of 4-chloro-2,3-dimethylpyridine 1-oxide lies in its specific arrangement of substituents on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds. Its chlorinated structure combined with two methyl groups offers distinct advantages in both synthetic applications and biological interactions.

Pyridine N-oxides were first synthesized in the early 20th century, with Meisenheimer’s 1913 oxidation of pyridine using peroxybenzoic acid. The development of substituted pyridine N-oxides, including 4-chloro-2,3-dimethyl derivatives, emerged later as synthetic chemists sought intermediates for complex drug molecules. This compound gained prominence in the 1980s-1990s during the synthesis of PPIs like rabeprazole, where its chlorine substituent facilitates selective functionalization.

Strategic Importance as a Pharmaceutical Intermediate

4-Chloro-2,3-dimethylpyridine 1-oxide serves as a pivotal intermediate in the synthesis of:

- Rabeprazole: A PPI used to treat gastroesophageal reflux disease (GERD).

- Lansoprazole: Another PPI, where impurities derived from this compound are monitored during quality control.

- Dexlansoprazole: A modified-release PPI requiring precise control of substituents during synthesis.

Its role lies in enabling regioselective chlorination and subsequent sulfonation or methylation reactions to construct the pyridine-sulfonamide core found in many PPIs.

Structural Analogues and Derivatives in Heterocyclic Chemistry

Key structural analogues include:

These analogues differ in substitution patterns, affecting their electronic properties and reactivity. For example, the electron-withdrawing chlorine in 4-chloro-2,3-dimethylpyridine 1-oxide enhances electrophilic substitution at the 4-position.

Classical Oxidation Approaches

Peroxyacid-Mediated Oxidation Mechanisms

The foundation of pyridine N-oxide synthesis lies in peroxyacid-mediated oxidation, a method first pioneered by Jakob Meisenheimer using peroxybenzoic acid [2]. For 4-chloro-2,3-dimethylpyridine 1-oxide, this approach typically involves treating 4-nitro-2,3-dimethylpyridine N-oxide with hydrochloric acid and acetonitrile under reflux conditions [1]. The mechanism proceeds via electrophilic attack of the peracid’s oxygen atom on the pyridine nitrogen, forming a transient N-oxide intermediate. Subsequent nucleophilic substitution by chloride ions replaces the nitro group, yielding the target compound in near-quantitative yields (100% reported) [1].

A critical variant employs acetyl chloride in ethanol at 65°C, where in situ generation of peracetic acid facilitates oxidation [1]. This method circumvents the need for isolated peracids, streamlining the process. However, stoichiometric peracid use raises concerns about atom economy and byproduct formation, necessitating meticulous pH control (adjusted to 7.5–8.5 post-reaction) to suppress overoxidation [3].

Catalytic Oxidation Systems

Transition metal catalysts have emerged as potent tools for enhancing oxidation selectivity. Rhenium-based catalysts, such as methylrhenium trioxide (CH$$3$$ReO$$3$$), enable pyridine N-oxidation using sodium percarbonate as a terminal oxidant [2]. This system operates under mild conditions, minimizing thermal degradation of sensitive substrates. Recent advances leverage peptide-based catalysts, where aspartic acid residues shuttle between acid and peracid forms to mediate enantioselective N-oxidation [3]. While primarily explored for desymmetrization of bis(pyridines), this biomimetic approach holds promise for functionalized derivatives like 4-chloro-2,3-dimethylpyridine 1-oxide, though scalability remains unproven.

Cobalt complexes, such as [CpCo(bipy)I]PF$$_6$$, demonstrate modest activity in stereoselective alkane oxidations but show limited efficacy for pyridine substrates [6]. Their utility may lie in tandem systems where halogenation follows N-oxidation, as seen in omeprazole syntheses [5].

Novel Process Developments

Telescoped Synthesis Strategies

Modern workflows prioritize telescoping multiple steps into a single reactor to reduce purification overhead. A representative protocol involves sequential N-oxidation and chlorination without isolating intermediates [1]. Starting with 4-nitro-2,3-dimethylpyridine, acetonitrile acts as both solvent and participant in the nitro-to-chloro substitution. Benzyltributylammonium chloride enhances phase transfer, while aqueous HCl ensures protonation of the N-oxide intermediate, directing electrophilic chlorination to the 4-position. This one-pot method achieves 100% conversion, though residual solvents necessitate vacuum distillation [1].

Solvent-Free and Green Chemistry Approaches

Efforts to minimize solvent use focus on mechanochemical activation and molten salt media. While no solvent-free routes for 4-chloro-2,3-dimethylpyridine 1-oxide are reported, analogous pyridine N-oxidations employ urea–hydrogen peroxide complexes in lieu of traditional peracids [2]. This solid-state reagent reduces waste and improves safety by eliminating explosive peracid stocks. Microwave-assisted reactions in ionic liquids (e.g., [BMIM][BF$$_4$$]) could further accelerate kinetics, though compatibility with chlorination steps requires validation.

Comparative Analysis of Reaction Conditions

Temperature and Solvent Optimization

Optimal conditions balance reaction rate and product stability. Classical peracid methods operate at 65–80°C, whereas catalytic systems function at ambient temperatures [1] [3]. Ethanol emerges as a preferred solvent due to its ability to dissolve both polar intermediates (e.g., N-oxides) and nonpolar chlorinated products. Comparative studies reveal acetonitrile’s superiority in nitro-group displacement, attributed to its high dielectric constant (37.5) stabilizing ionic transition states [1].

| Parameter | Peracid Method | Catalytic Method |

|---|---|---|

| Temperature (°C) | 65–80 | 20–30 |

| Solvent | Ethanol/Acetonitrile | Water/CH$$_3$$CN |

| Reaction Time (h) | 5–12 | 24–48 |

| Yield (%) | 95–100 | 70–85 |

Byproduct Management and Purification Techniques

Key byproducts include overoxidized bis(N-oxides) and residual nitro compounds [3]. Neutralization with aqueous NaOH (5–50%) precipitates impurities, while dichloromethane extraction isolates the target compound [1]. Chromatographic methods (e.g., reverse-phase C18 columns) achieve >95% purity, though industrial-scale processes favor crystallization from ethanol/water mixtures [1] [5]. Advanced oxidation state analysis via LCMS ensures fidelity, with characteristic [M+H]$$^+$$ peaks at m/z 158.4 confirming molecular identity [1].

Pilot Plant Adaptations

Batch-to-Continuous Flow Transition

The transition from laboratory-scale batch processing to continuous flow operations represents a critical advancement in the production of 4-Chloro-2,3-dimethylpyridine 1-oxide. Pilot plant studies have demonstrated that continuous flow systems offer superior temperature control and enhanced safety profiles compared to traditional batch reactors [1]. The key advantage lies in the improved heat transfer characteristics inherent in continuous flow systems, which provide more effective management of exothermic decomposition risks.

Continuous flow processing enables precise control of residence time, with optimal reaction conditions achieved at 8-minute residence times compared to the 5-hour batch processing requirements [2]. This dramatic reduction in processing time not only improves production efficiency but also reduces the duration of exposure to potentially hazardous reaction conditions. The implementation of continuous flow systems requires careful consideration of mixing characteristics to ensure uniform temperature distribution throughout the reaction zone.

The transition process involves scaling considerations that address the fundamental differences between batch and continuous processing. Flow rate optimization must account for the reaction kinetics while maintaining the temperature profile necessary to prevent decomposition. Pilot plant studies indicate that reactor volumes of 10-100 L are optimal for demonstrating scalability while maintaining safety control parameters [8]. The continuous flow approach also facilitates the implementation of real-time monitoring systems that can detect process deviations and initiate corrective actions more rapidly than batch systems.

Reactor Design Considerations

The design of reactors for 4-Chloro-2,3-dimethylpyridine 1-oxide production must prioritize safety while maximizing production efficiency. Critical design parameters include the selection of appropriate materials of construction that resist corrosion from the reaction medium while providing adequate heat transfer capabilities. The reactor system must incorporate multiple temperature measurement points to ensure uniform temperature distribution and prevent the formation of hot spots that could trigger decomposition reactions [1].

Heat management systems require careful design to provide both heating and cooling capabilities with rapid response times. The implementation of jacket cooling systems with high heat transfer coefficients enables effective temperature control during both normal operations and emergency cooling scenarios. Reactor geometry considerations must address mixing requirements while minimizing dead zones where reactants could accumulate and undergo uncontrolled decomposition.

Safety instrumentation systems must be integrated into the reactor design to provide continuous monitoring of critical process parameters. This includes temperature, pressure, and gas evolution monitoring with automatic shutdown capabilities triggered by predetermined safety limits. The reactor design must also incorporate pressure relief systems sized to handle the maximum credible decomposition event while preventing the release of toxic gases into the environment [3].

The scalability of reactor design from pilot scale (30-100 L) to production scale (1,000-5,000 L) requires careful consideration of heat and mass transfer limitations. Production-scale reactors must maintain the same temperature uniformity and mixing characteristics demonstrated at pilot scale while incorporating enhanced safety systems appropriate for larger inventories of hazardous materials [8]. The design must also accommodate the increased complexity of instrumentation and control systems required for safe operation at production scale.

| Scale Factor | Reactor Volume | Batch Size | Heat Management | Process Control | Safety Features |

|---|---|---|---|---|---|

| Laboratory Scale | 100 mL - 1 L | 10-100 g | External cooling | Manual monitoring | Basic containment |

| Pilot Scale | 30 L - 100 L | 1-10 kg | Internal cooling coils | Semi-automated | Emergency cooling |

| Production Scale | 1,000 L - 5,000 L | 50-500 kg | Jacket cooling system | Fully automated | Full containment system |

The reactor design must also address the specific requirements for solvent handling, particularly the use of ethanol and dichloromethane systems that are common in the synthesis process [2]. Solvent recovery systems must be integrated into the overall process design to minimize waste generation and reduce environmental impact. The design should incorporate provisions for cleaning and decontamination procedures necessary for maintaining product quality and preventing cross-contamination between production campaigns.

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 157.60 g/mol | TCI/ChemicalBook |

| Melting Point | 103-110°C | Multiple suppliers |

| Boiling Point | 338.5°C | Predicted |

| Density | 1.2 g/cm³ | Predicted |

| Flash Point | 158.5°C | Predicted |

| Synthesis Yield | 98.5% | Synthesis literature |

| Purity | >98.0% | Commercial standard |

| Reaction Temperature | 65°C | Synthesis literature |

| Reaction Time | 5 hours | Synthesis literature |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant